An In-depth Technical Guide to Diethyl 3-bromopropylmalonate (CAS 10149-21-0)
An In-depth Technical Guide to Diethyl 3-bromopropylmalonate (CAS 10149-21-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 3-bromopropylmalonate, with the CAS registry number 10149-21-0, is a versatile bifunctional reagent extensively utilized in organic synthesis. Its structure incorporates a malonic ester moiety and a terminal alkyl bromide, rendering it a valuable building block for the synthesis of a wide array of carbocyclic and heterocyclic systems, as well as complex acyclic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its utility in pharmaceutical research and development.
Physicochemical Properties
The physical and chemical properties of Diethyl 3-bromopropylmalonate are crucial for its handling, reaction setup, and purification. These properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 10149-21-0 | [1] |
| Molecular Formula | C₁₀H₁₇BrO₄ | [1][2] |
| Molecular Weight | 281.14 g/mol | [1][2] |
| Boiling Point | 150-155 °C at 10 Torr | [2] |
| Density | 1.286 g/cm³ | [2] |
| IUPAC Name | diethyl 2-(3-bromopropyl)propanedioate | [1] |
| Synonyms | Diethyl 2-(3-bromopropyl)malonate, (3-Bromopropyl)propanedioic Acid 1,3-Diethyl Ester | [1][2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Methanol | [2] |
| pKa (Predicted) | 12.62 ± 0.59 | [2] |
| LogP | 1.90390 | [2] |
| Hydrogen Bond Donor Count | 0 | [1][2] |
| Hydrogen Bond Acceptor Count | 4 | [1][2] |
| Rotatable Bond Count | 9 | [1][2] |
Synthesis of Diethyl 3-bromopropylmalonate
The synthesis of Diethyl 3-bromopropylmalonate is typically achieved through the alkylation of diethyl malonate. This reaction is a classic example of the malonic ester synthesis, which relies on the acidity of the α-hydrogen of the malonic ester.
Synthetic Workflow Visualization
Caption: Synthetic workflow for Diethyl 3-bromopropylmalonate.
Step-by-Step Synthesis Protocol
-
Preparation of the Enolate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a solution of sodium ethoxide (NaOEt) in absolute ethanol is prepared. The choice of sodium ethoxide as the base is critical as it prevents transesterification with the diethyl ester groups of the malonate.
-
Deprotonation: Diethyl malonate is added dropwise to the sodium ethoxide solution at a controlled temperature, typically below 50°C, to form the sodium salt of diethyl malonate, a key enolate intermediate.[3] The formation of a white precipitate of the sodium salt is often observed.[3]
-
Alkylation: An excess of 1,3-dibromopropane is then added to the reaction mixture. The use of an excess of the dihalide minimizes the formation of the dialkylated product. The reaction is then heated to reflux to facilitate the S(_N)2 reaction between the enolate and the primary alkyl bromide.
-
Workup: After the reaction is complete, the mixture is cooled, and the excess ethanol is removed under reduced pressure.[3] Water is added to dissolve the sodium bromide salt, and the organic layer is separated.[3] The aqueous layer is typically extracted with a suitable organic solvent (e.g., diethyl ether) to maximize the yield.[3]
-
Purification: The combined organic layers are dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by vacuum distillation to yield pure Diethyl 3-bromopropylmalonate.[3]
Chemical Reactivity and Synthetic Applications
The unique structure of Diethyl 3-bromopropylmalonate provides multiple reaction pathways for synthetic chemists. The key reactive sites are:
-
The acidic α-hydrogen: Allows for a second alkylation or other modifications.
-
The ester groups: Can be hydrolyzed to the corresponding dicarboxylic acid.
-
The terminal bromide: A good leaving group for nucleophilic substitution reactions.
A primary application of this reagent is in the synthesis of cyclic compounds through intramolecular cyclization.
Intramolecular Cyclization Pathway
Caption: Intramolecular cyclization of Diethyl 3-bromopropylmalonate.
Representative Protocol: Synthesis of Diethyl cyclobutane-1,1-dicarboxylate
-
Second Deprotonation: To a solution of sodium ethoxide in ethanol, Diethyl 3-bromopropylmalonate is added dropwise at room temperature. This removes the remaining acidic α-hydrogen, forming a new enolate.
-
Intramolecular Cyclization: The reaction mixture is heated to reflux. The newly formed enolate acts as an internal nucleophile, attacking the carbon atom bonded to the bromine, displacing the bromide ion and forming a four-membered ring.
-
Workup and Purification: The workup and purification procedure is similar to the synthesis of the starting material, involving removal of the solvent, extraction, and purification by vacuum distillation to yield the cyclobutane product.
Applications in Drug Discovery and Development
Diethyl 3-bromopropylmalonate is a valuable intermediate in the synthesis of various pharmaceutically active molecules. Its ability to introduce a cyclopropyl or cyclobutyl moiety, or to serve as a linker, makes it a versatile tool for medicinal chemists. It has been identified as a byproduct in the production of the anticancer drug Carboplatin.[4] More broadly, compounds derived from substituted malonic esters are integral to the synthesis of barbiturates, non-steroidal anti-inflammatory drugs (NSAIDs), and other therapeutic agents. The malonic ester synthesis allows for the creation of a wide range of substituted carboxylic acids which are common structural motifs in many drugs.[5]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling Diethyl 3-bromopropylmalonate.
-
Hazards: This compound may cause skin and eye irritation.[6] It is advisable to consult the Safety Data Sheet (SDS) for comprehensive hazard information.
-
Handling:
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
Conclusion
Diethyl 3-bromopropylmalonate (CAS 10149-21-0) is a cornerstone reagent in modern organic synthesis. Its dual functionality allows for the construction of complex molecular architectures through straightforward and well-established reaction pathways. For researchers and professionals in drug development, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the creation of novel therapeutic agents.
References
-
LookChem. Diethyl 3-bromopropylmalonate. [Link]
-
LookChem. Cas 1186-10-3, DIETHYL(3-BROMOPROPYL)PHOSPHONATE. [Link]
-
Carl ROTH. Safety Data Sheet: Diethyl malonate. [Link]
-
PubChem. Diethyl (3-bromopropyl)phosphonate. [Link]
-
PubChem. Diethyl 3-bromopropylmalonate. [Link]
-
YouTube. Malonic Ester Synthesis Reactions and Mechanism (Using Diethyl Malonate). [Link]
-
Sciencemadness.org. Synthesis of diethyl diethylmalonate. [Link]
-
Pearson+. Draw the products of the following reactions: e. diethyl malonate.... [Link]
-
YouTube. Diethyl Malonate : Synthesis via Fischer Esterification. [Link]
-
YouTube. Conversion of Diethylmalonate to 3 Phenylpropanoic acid. [Link]
-
Chem-supply. diethyl malonate suppliers USA. [Link]
-
Angene Chemical. Diethyl(3-bromopropyl)phosphonate(CAS# 1186-10-3). [Link]
Sources
- 1. Diethyl 3-bromopropylmalonate | C10H17BrO4 | CID 12212854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. diethyl malonate suppliers USA [americanchemicalsuppliers.com]
- 5. Draw the products of the following reactions: e. diethyl malonate... | Study Prep in Pearson+ [pearson.com]
- 6. Diethyl (3-bromopropyl)phosphonate | C7H16BrO3P | CID 283500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
